molecular formula C16H18N2O5S B2477681 Furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone CAS No. 670272-52-3

Furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone

Cat. No.: B2477681
CAS No.: 670272-52-3
M. Wt: 350.39
InChI Key: PWTOOXYZLCONBH-UHFFFAOYSA-N
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Description

Furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone is a piperazinyl methanone derivative characterized by a furan-2-yl (2-furyl) group at the methanone position and a 3-methoxyphenylsulfonyl moiety attached to the piperazine ring. This structure combines a sulfonamide-functionalized piperazine core with a heterocyclic furan system, a design common in bioactive molecules targeting enzymes or receptors. The compound is synthesized via nucleophilic substitution reactions between a piperazine precursor and a sulfonyl chloride derivative, as exemplified in related syntheses .

Properties

IUPAC Name

furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-22-13-4-2-5-14(12-13)24(20,21)18-9-7-17(8-10-18)16(19)15-6-3-11-23-15/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTOOXYZLCONBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901329505
Record name furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

51.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795059
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

670272-52-3
Record name furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the furan ring and the methoxyphenyl group. One common method involves the Suzuki–Miyaura cross-coupling reaction, where 2-bromo-5-nitrofuran is reacted with 3-methoxyphenylboronic acid under microwave irradiation in the presence of a palladium catalyst and potassium carbonate . This reaction forms the furan-methoxyphenyl intermediate, which is then further reacted with sulfonylpiperazine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reactions. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group in the intermediate can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group can produce amines.

Scientific Research Applications

Furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone involves its interaction with specific molecular targets. For instance, as a protein tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation and survival pathways . This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Sulfonylphenyl Group Modifications

  • {4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]piperazin-1-yl}(2-furyl)methanone (): This analogue replaces the 3-methoxyphenyl group with a 5-chloro-2-methoxy-4-methylphenyl substituent. Such halogenation is common in optimizing pharmacokinetic properties .
  • [4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-(4-nitrophenyl)methanone (): Features a 4-fluorophenylsulfonyl group and a nitrobenzoyl moiety. The electron-withdrawing fluorine and nitro groups may enhance metabolic stability but introduce synthetic challenges due to redox sensitivity .

Heterocyclic Methanone Variations

  • Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (): Substitutes furan with thiophene, altering electronic properties. Thiophene’s higher aromaticity and sulfur atom may influence binding interactions in hydrophobic pockets .
  • 1-Benzofuran-2-yl-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]methanone (): Replaces furan with benzofuran and introduces an ethoxy group. The extended aromatic system (benzofuran) could enhance π-π stacking, while the ethoxy group improves solubility .

Physicochemical and Spectroscopic Properties

  • Molecular Weight and LogP: The target compound (MW: ~405 g/mol, estimated LogP: ~2.5) is comparable to analogues like (3-chlorophenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone (MW: 330.81, LogP: ~3.1) but less lipophilic than chloro-substituted derivatives .
  • NMR Trends: ¹H-NMR spectra (e.g., ) show characteristic shifts for piperazine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–8.0 ppm). Substituents like methoxy (δ ~3.8 ppm) or nitro groups (δ ~8.5 ppm) introduce distinct peaks .

Biological Activity

Furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a furan ring, a piperazine moiety, and a sulfonyl group attached to a phenyl ring. This unique structural combination is crucial for its biological interactions. The IUPAC name and structural details are summarized below:

Property Details
IUPAC Name This compound
Molecular Formula C15H18N2O4S
Molecular Weight 306.38 g/mol
Structural Features Furan ring, piperazine ring, sulfonyl group, methoxyphenyl group

Synthesis Pathway

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Ring : This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
  • Sulfonation : The piperazine ring undergoes sulfonylation using sulfonyl chlorides in the presence of a base.
  • Attachment of the Furan Ring : This is done through palladium-catalyzed cross-coupling reactions with furan derivatives.
  • Final Product Formation : The final compound is isolated and purified through crystallization or chromatography.

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The sulfonamide moiety enhances its binding affinity to biological targets, potentially leading to modulation of signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains.
  • Anticancer Potential : In vitro tests have shown that it can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : Some studies suggest neuroprotective properties, possibly through modulation of neurotransmitter systems.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives including this compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to controls, suggesting strong antimicrobial properties.

Case Study 2: Anticancer Activity

In a study involving various cancer cell lines (e.g., breast and colon cancer), treatment with this compound resulted in reduced cell viability and increased apoptosis markers. These findings indicate its potential as a lead compound for further development in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, comparisons were made with structurally similar compounds:

Compound Name Structural Features Biological Activity
3-(4-(3-Fluoro-4-methoxyphenyl)sulfonyl)piperazinFluorinated phenol instead of methoxyAntimicrobial, less potent than target compound
4-(4-Aminobenzene-sulfonyl)piperazinAmino group instead of methoxyModerate anticancer activity

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